- Isostearyl mixed anhydrides for the preparation of N-methylated peptides using C-terminally unprotected N-methylamino acidsOrganic Letters, 2020, 22(20), 8039-8043,
Cas no 944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH)

Fmoc-N-Me-L-Cys(Trt)-OH structure
商品名:Fmoc-N-Me-L-Cys(Trt)-OH
CAS番号:944797-51-7
MF:C38H33NO4S
メガワット:599.737929105759
MDL:MFCD11973909
CID:3166280
PubChem ID:69032228
Fmoc-N-Me-L-Cys(Trt)-OH 化学的及び物理的性質
名前と識別子
-
- FMoc-N-Me-Cys(Trt)-OH
- Fmoc-N-Me-L-Cys(Trt)-OH
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid
- Fmoc-N-Methyl-l-cysteine(trt)
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine
- Fmoc-MeCys(Trt)-OH
- TMA062
- (R)-2-Fmoc-(methyl)amino)-3-(tritylthio)propanoic acid
- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
- F1075
- A922531
- (R
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine (ACI)
- L
- Fmoc-N-methyl-L-Cysteine(Trityl)
- AS-17236
- SCHEMBL4409339
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine
- HY-W036322
- MFCD11973909
- 944797-51-7
- (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID
- DA-73495
- AKOS027326715
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoicacid
- CS-0089852
-
- MDL: MFCD11973909
- インチ: 1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1
- InChIKey: RAKOPMQMPUNRGI-DHUJRADRSA-N
- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)SC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 599.21302971 g/mol
- どういたいしつりょう: 599.21302971 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 44
- 回転可能化学結合数: 11
- 複雑さ: 872
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.1
- 疎水性パラメータ計算基準値(XlogP): 8.2
- ぶんしりょう: 599.7
じっけんとくせい
- 密度みつど: 1.260±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 234-239 °C
- ようかいど: Insuluble (3.7E-6 g/L) (25 ºC),
- 光学活性: [α]22/D -25.0°, c = 0.5% in dichloromethane
Fmoc-N-Me-L-Cys(Trt)-OH セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:2-8°C
Fmoc-N-Me-L-Cys(Trt)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F657715-50mg |
Fmoc-N-Me-L-Cys(Trt)-OH |
944797-51-7 | 50mg |
$184.00 | 2023-05-18 | ||
TRC | F657715-100mg |
Fmoc-N-Me-L-Cys(Trt)-OH |
944797-51-7 | 100mg |
$259.00 | 2023-05-18 | ||
abcr | AB337179-250 mg |
Fmoc-N-Me-L-Cys(Trt)-OH, 95%; . |
944797-51-7 | 95% | 250MG |
€294.80 | 2022-06-10 | |
AAPPTec | MFC105-1g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 1g |
$400.00 | 2024-07-19 | ||
Chemenu | CM255923-5g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 95% | 5g |
$1661 | 2021-06-09 | |
Fluorochem | 046689-250mg |
Fmoc-N-Methyl-l-cysteine(trt) |
944797-51-7 | 95% | 250mg |
£314.00 | 2022-02-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-493280-250 mg |
Fmoc-N-Me-Cys(Trt)-OH, |
944797-51-7 | 250MG |
¥2,219.00 | 2023-07-11 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1075-100MG |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine |
944797-51-7 | >98.0%(HPLC) | 100mg |
¥1645.00 | 2024-04-15 | |
Chemenu | CM255923-1g |
Fmoc-MeCys(Trt)-OH |
944797-51-7 | 95% | 1g |
$475 | 2021-06-09 | |
Aaron | AR00INF5-100mg |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid |
944797-51-7 | 98% | 100mg |
$8.00 | 2025-02-28 |
Fmoc-N-Me-L-Cys(Trt)-OH 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 23 °C; 0.5 h, 60 °C
1.2 1 h, 0 °C
1.2 1 h, 0 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trityl chloride Solvents: Dimethylformamide , Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C
1.3 Solvents: Methanol
1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt
1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt
1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C
1.3 Solvents: Methanol
1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt
1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt
1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
リファレンス
- Cysteine-S-trityl a key derivative to prepare N-methyl cysteinesJournal of Combinatorial Chemistry, 2008, 10(1), 69-78,
合成方法 3
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Sodium borohydride
1.3 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium borohydride
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
- N-Alkyl cysteine-assisted thioesterification of peptidesTetrahedron Letters, 2007, 48(1), 25-28,
合成方法 4
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C
1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C
1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C
リファレンス
- Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker SystemJournal of Organic Chemistry, 2015, 80(15), 7486-7494,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
- Process for the preparation of peptide thioester, World Intellectual Property Organization, , ,
Fmoc-N-Me-L-Cys(Trt)-OH Raw materials
- S-Trityl-L-cysteine
- (9H-fluoren-9-yl)methyl chloroformate
- n-Methyl-s-trityl-l-cysteine
- Fmoc-OSu
- N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
Fmoc-N-Me-L-Cys(Trt)-OH Preparation Products
Fmoc-N-Me-L-Cys(Trt)-OH 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 506-17-2(cis-Vaccenic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944797-51-7)Fmoc-N-Me-L-Cys(Trt)-OH

清らかである:99%/99%
はかる:5g/25g
価格 ($):232.0/897.0